(+)-Magnoflorine Iodide
Overview
Description
(+)-Magnoflorine Iodide is a chemical compound derived from magnoflorine, an alkaloid found in various plant species. This compound is known for its potential therapeutic properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Magnoflorine Iodide typically involves the iodination of magnoflorine. This process can be carried out using various iodinating agents under controlled conditions to ensure the selective introduction of iodine into the magnoflorine molecule. Common reagents used in this process include iodine and potassium iodide, often in the presence of an oxidizing agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
(+)-Magnoflorine Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, magnoflorine.
Substitution: The iodine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace the iodine atom, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives with different degrees of iodination, while substitution reactions can produce a wide range of functionalized magnoflorine derivatives.
Scientific Research Applications
(+)-Magnoflorine Iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iodinated compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of new pharmaceuticals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-Magnoflorine Iodide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its biological activity, facilitating its binding to target molecules and modulating various biochemical pathways. This can lead to a range of effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
(+)-Magnoflorine Iodide can be compared with other iodinated alkaloids and related compounds. Some similar compounds include:
Magnoflorine: The parent compound without the iodine atom.
Iodinated Alkaloids: Other alkaloids that have been iodinated, such as iodinated berberine.
Non-Iodinated Derivatives: Compounds derived from magnoflorine that do not contain iodine.
The uniqueness of this compound lies in its specific iodination, which imparts distinct chemical and biological properties compared to its non-iodinated counterparts.
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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